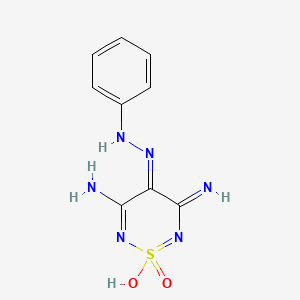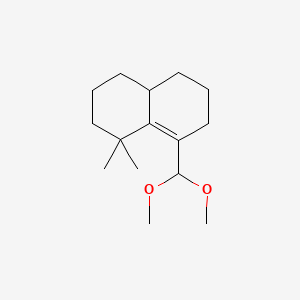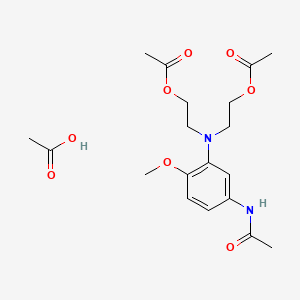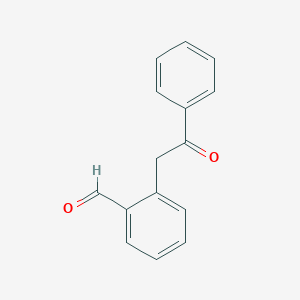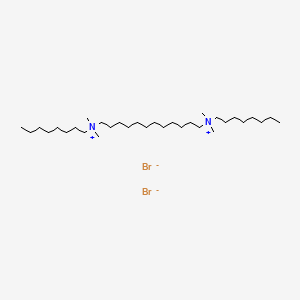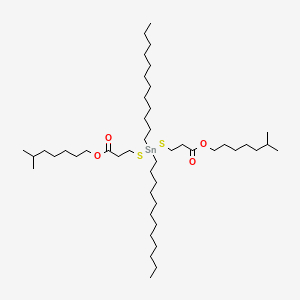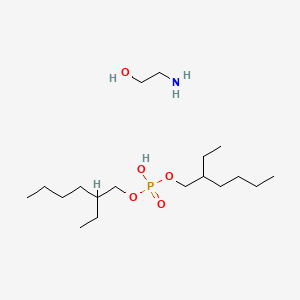
Einecs 294-567-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 294-567-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to various regulatory frameworks within the European Union.
Méthodes De Préparation
The synthetic routes and reaction conditions for Einecs 294-567-3 can vary depending on the desired purity and application. Industrial production methods often involve multi-step synthesis processes that include:
Initial Synthesis: The starting materials are reacted under controlled conditions to form intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as distillation, crystallization, or chromatography.
Final Synthesis: The purified intermediates are further reacted to form the final product, this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Einecs 294-567-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Einecs 294-567-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a marker in biological studies.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 294-567-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Einecs 294-567-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 294-567-4: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Einecs 294-567-5: Another related compound with variations in its molecular structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and physical properties that make it suitable for various applications .
Propriétés
Numéro CAS |
91731-99-6 |
|---|---|
Formule moléculaire |
C18H42NO5P |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-aminoethanol;bis(2-ethylhexyl) hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.C2H7NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;3-1-2-4/h15-16H,5-14H2,1-4H3,(H,17,18);4H,1-3H2 |
Clé InChI |
QLPAUYNUTUADDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






